molecular formula C16H20N4O4S B2796930 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 899988-05-7

2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2796930
CAS RN: 899988-05-7
M. Wt: 364.42
InChI Key: HHVOKJIGNCPVRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H20N4O4S and its molecular weight is 364.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Studies have demonstrated methods for synthesizing related pyrimidinone derivatives, emphasizing the use of microwave irradiation for efficient synthesis. Such techniques could be applicable for synthesizing the compound , given its structural similarities with pyrimidinones (Krasnov et al., 2003; Fahim et al., 2019).
  • Structural and Conformational Analysis : Research involving X-ray analysis, NMR, and IR spectroscopy provides insights into the structural and conformational characteristics of related compounds, which is crucial for understanding their chemical behavior and potential applications (Kataev et al., 2021).

Biological and Pharmacological Applications

  • Antitumor Activity : Some derivatives have shown promising in vitro antitumor activity, suggesting that structurally related compounds could be explored for their potential as anticancer agents (Fahim et al., 2019).
  • Molecular Docking and DFT Study : The evaluation of compounds through molecular docking and density functional theory (DFT) studies aids in understanding their interaction with biological targets, which is essential for drug design (Fahim et al., 2019).

Material Science Applications

  • Enhancement of Polymer Properties : Research on the use of pyrimidinone derivatives for improving the properties of molecular imprinted polymers indicates potential applications in material science, particularly in creating more efficient and selective adsorbents (Fahim & Abu-El Magd, 2021).

properties

IUPAC Name

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-19-14-13(15(22)20(2)16(19)23)11(5-6-17-14)25-9-12(21)18-8-10-4-3-7-24-10/h5-6,10H,3-4,7-9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVOKJIGNCPVRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

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